molecular formula C14H11N5O2S B607956 1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea CAS No. 331261-50-8

1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea

Cat. No. B607956
M. Wt: 313.33
InChI Key: QRTYYEYYXURINZ-OVCLIPMQSA-N
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Description

HIV-1 Inhibitor 18A is a specific inhibitor of the entry of a wide range of HIV-1 isolates.

Scientific Research Applications

  • Urea derivatives, including those related to the mentioned compound, have shown potential in enzyme inhibition and anticancer activities. N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea, a similar compound, exhibited in vitro anticancer activity with significant potency (Mustafa, Perveen, & Khan, 2014).

  • Derivatives of benzothiadiazole, like the compound , have been identified as selective inhibitors in neurological studies, particularly as norepinephrine transporter inhibitors, which may have implications in pain management and psychiatric conditions (O'Neill et al., 2011).

  • In another study, compounds similar to 1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea exhibited keto/enol tautomerism, influenced by the solvent polarizability. This property could be significant in developing solvatochromic materials or sensors (Matwijczuk et al., 2017).

  • Benzothiazole derivatives, closely related to the compound , have demonstrated antioxidant activity, which might be leveraged in designing therapeutic agents for conditions involving oxidative stress (Cabrera-Pérez et al., 2016).

  • In the field of materials science, benzothiadiazole derivatives have been used in photovoltaic devices, suggesting potential applications in solar energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

properties

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c20-10-6-4-9(5-7-10)8-15-17-14(21)16-11-2-1-3-12-13(11)19-22-18-12/h1-8,20H,(H2,16,17,21)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYYEYYXURINZ-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)NN=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)N/N=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea

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